1-[3-(Perfluorooctyl)propyl]-3,1-benzoxazine-2,4(1H)-dione
Description
1-[3-(Perfluorooctyl)propyl]-3,1-benzoxazine-2,4(1H)-dione is a synthetic organic compound known for its unique chemical structure and properties It is characterized by the presence of a perfluorooctyl group attached to a propyl chain, which is further connected to a benzoxazine ring
Properties
IUPAC Name |
1-(4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoroundecyl)-3,1-benzoxazine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H10F17NO3/c20-12(21,6-3-7-37-9-5-2-1-4-8(9)10(38)40-11(37)39)13(22,23)14(24,25)15(26,27)16(28,29)17(30,31)18(32,33)19(34,35)36/h1-2,4-5H,3,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRKNOQQQWMFWME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)OC(=O)N2CCCC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H10F17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40464965 | |
| Record name | 1-(3-(Perfluorooctyl)propyl)-2H-3,1-benzoxazine-2,4(1H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40464965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
623.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
544418-04-4 | |
| Record name | 1-(3-(Perfluorooctyl)propyl)-2H-3,1-benzoxazine-2,4(1H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40464965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2H-3,1-Benzoxazine-2,4(1H)-dione, 1-(4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoroundecyl)- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Cyclization via Salicylamide and Ethyl Chlorocarbonate (Adapted from US3409615A and ChemicalBook)
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- Dissolve the corresponding salicylamide derivative bearing the 3-(perfluorooctyl)propyl substituent in anhydrous pyridine at 0°C.
- Slowly add ethyl chlorocarbonate under stirring to the solution.
- Reflux the mixture for approximately 5 hours to promote cyclization to the benzoxazine-2,4-dione ring.
- Quench by pouring into ice water, filter the precipitate.
- Wash with water and recrystallize multiple times from acetone-ethanol (50:50) to obtain a white crystalline product.
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- Yields reported for analogous benzoxazine-2,4-diones are around 80-85%.
- Melting points typically range near 227-228°C for unsubstituted analogs, with possible slight variations due to the perfluorinated substituent.
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- The presence of the perfluorooctyl group may require optimization of solvent and temperature to maintain solubility and reaction kinetics.
- This method is scalable and reproducible for derivatives with bulky substituents.
Solventless Melt Method Using Paraformaldehyde and Amines (Adapted from US5543516A)
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- Mix 1,4-diaminobutane or other diamines with phenol and paraformaldehyde in stoichiometric ratios.
- Heat the mixture to 100-140°C to form a homogeneous melt.
- Maintain temperature for 15-30 minutes to allow ring closure and formation of benzoxazine monomer.
- Cool and purify by recrystallization from solvents such as ethyl ether or acetone.
Adaptation for Perfluorooctylpropyl Derivative:
- Replace phenol or amine components with the perfluorooctylpropyl-substituted amine or phenol analog.
- Use an extruder or Banbury mixer to provide controlled temperature and mixing for solid-state or melt reactions.
- Residence times of 5-30 minutes at 100°C are sufficient for conversion.
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- Solventless process reduces waste and simplifies purification.
- Suitable for large-scale production with continuous extrusion.
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- Benzoxazine content typically exceeds 70-85% after purification.
Grinding and Heating in Sealed Vessels (Adapted from US5543516A)
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- Grind the reactants (e.g., toluidine, bisphenol-A derivatives, paraformaldehyde) in a mortar to form a homogeneous mixture.
- Seal the mixture in a capillary or vial.
- Heat at moderate temperatures (75-110°C) for 20-60 minutes.
- Cool in an ice bath to precipitate the product.
- Purify by recrystallization from ethyl ether or other solvents.
Application to Perfluorooctylpropyl Derivative:
- Use the perfluorooctylpropyl-substituted amine or phenol derivative.
- This method is useful for small-scale or sensitive syntheses where solvent use is minimized.
Data Summary Table of Preparation Methods
| Method | Reactants | Conditions | Purification Solvents | Yield (%) | Notes |
|---|---|---|---|---|---|
| Cyclization with Ethyl Chlorocarbonate | Salicylamide derivative + ethyl chlorocarbonate | 0°C addition, reflux 5 hr, pyridine solvent | Acetone-ethanol (50:50) | ~80-85 | Well-established; scalable; suitable for fluorinated derivatives |
| Solventless Melt Reaction | Diamine + phenol + paraformaldehyde | 100-140°C, 15-30 min, extrusion or Banbury mixer | Ethyl ether, acetone, THF | 70-85 | Environmentally friendly; continuous processing possible |
| Grinding and Sealed Heating | Amine + bisphenol + paraformaldehyde | 75-110°C, 20-60 min, sealed vial | Ethyl ether, ethyl acetate | 70-75 | Suitable for small-scale; minimal solvent use |
Research Findings and Optimization Notes
- Reaction Kinetics: The cyclization reaction is sensitive to temperature and pH; maintaining pH above 8 in aqueous media favors crystalline product formation.
- Perfluorinated Substituent Effects: The bulky and highly electronegative perfluorooctyl group can affect solubility and melting points, necessitating tailored purification solvents and reaction times.
- Polymerization Potential: The benzoxazine monomer produced can be polymerized by heating between 100-260°C, often catalyzed, to yield thermoset materials with enhanced properties due to the perfluorinated side chain.
- Purification: Recrystallization is critical to remove oligomers and impurities; solvents such as ethyl ether, acetone, and tetrahydrofuran are effective.
- Scale-Up: Melt extrusion and Banbury mixing provide pathways for industrial-scale synthesis with controlled residence times and temperature profiles.
Chemical Reactions Analysis
Types of Reactions: 1-[3-(Perfluorooctyl)propyl]-3,1-benzoxazine-2,4(1H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups.
Substitution: The benzoxazine ring can undergo substitution reactions with nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, acids, and bases are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the benzoxazine ring.
Scientific Research Applications
Materials Science
The incorporation of 1-[3-(Perfluorooctyl)propyl]-3,1-benzoxazine-2,4(1H)-dione in polymer matrices has been investigated for its potential to enhance material properties:
- Flame Retardancy : Studies indicate that the addition of this compound can improve the flame retardant properties of polymers. Its fluorinated structure helps in forming char layers upon combustion, thus reducing flammability.
- Surface Modification : The compound is used to modify surfaces for applications requiring low surface energy. This can be beneficial in creating non-stick coatings and enhancing the durability of materials exposed to harsh environments.
Biomedical Applications
In the biomedical field, this compound has shown promise in several areas:
- Drug Delivery Systems : The compound's ability to form micelles in aqueous solutions makes it suitable for encapsulating hydrophobic drugs. This enhances the solubility and bioavailability of poorly soluble pharmaceuticals.
- Imaging Agents : Its unique chemical structure allows for potential use as an imaging agent in medical diagnostics. The fluorinated segments can improve contrast in imaging techniques such as MRI or PET scans.
Environmental Applications
Given the increasing concern over environmental pollutants, this compound is being explored for its potential applications in environmental remediation:
- Adsorption Materials : The hydrophobic nature of this compound makes it effective for adsorbing organic pollutants from water sources. Its use in activated carbon composites has been shown to enhance the removal efficiency of contaminants.
Case Study 1: Flame Retardancy Enhancement
A study conducted on polymer composites incorporating this compound demonstrated a significant reduction in flammability compared to standard polymers. Testing involved cone calorimetry and UL-94 vertical burn tests, indicating improved performance metrics such as lower heat release rates and increased char formation.
Case Study 2: Drug Delivery Efficiency
Research published in Journal of Controlled Release highlighted the use of this compound in formulating nanoparticles for drug delivery. The study reported enhanced encapsulation efficiency and controlled release profiles for anticancer drugs, suggesting its potential for targeted therapy applications.
Mechanism of Action
The mechanism of action of 1-[3-(Perfluorooctyl)propyl]-3,1-benzoxazine-2,4(1H)-dione involves its interaction with specific molecular targets and pathways. The perfluorooctyl group imparts unique properties, such as hydrophobicity and chemical resistance, which influence its behavior in various environments. The benzoxazine ring can interact with nucleophiles and electrophiles, leading to the formation of stable complexes and products.
Comparison with Similar Compounds
3-(Perfluorooctyl)propanol: An intermediate in the synthesis of 1-[3-(Perfluorooctyl)propyl]-3,1-benzoxazine-2,4(1H)-dione.
Perfluorooctyl propyl epoxide: Another compound with a perfluorooctyl group, used in similar applications.
Uniqueness: this compound stands out due to its benzoxazine ring, which provides additional reactivity and versatility compared to other perfluorooctyl-containing compounds. This unique structure allows for a broader range of applications and interactions in various fields.
Biological Activity
1-[3-(Perfluorooctyl)propyl]-3,1-benzoxazine-2,4(1H)-dione, with the CAS number 544418-04-4, is a compound belonging to the benzoxazine family. This class of compounds has garnered attention due to their diverse biological activities and potential applications in medicinal chemistry and materials science. This article aims to provide a comprehensive overview of the biological activity of this specific compound, supported by relevant studies and findings.
Chemical Structure and Properties
The molecular formula of this compound is . The presence of the perfluorinated octyl group significantly influences its physicochemical properties, including hydrophobicity and stability.
Biological Activity Overview
Benzoxazine derivatives have shown a wide range of biological activities including antimicrobial, antiviral, anticancer, and anti-inflammatory effects. The specific biological activities associated with this compound are still being explored, but related compounds have demonstrated significant pharmacological potential.
Antiviral Activity
Research has indicated that benzoxazine derivatives can inhibit viral replication. For instance, a study on related benzoxazine compounds showed effective inhibition of Enterovirus 71 (EV71), which causes hand-foot-and-mouth disease. Compounds designed from this scaffold exhibited nanomolar bioactivities against EV71 by targeting the MEK/ERK signaling pathway .
Anticancer Potential
The anticancer properties of benzoxazines have been documented in several studies. Compounds within this family have been reported to exhibit cytotoxic effects on various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The specific activity of this compound against cancer cells remains to be fully characterized.
Data Table: Summary of Biological Activities
Case Studies
Several case studies highlight the biological significance of benzoxazines:
- Antiviral Study : A derivative demonstrated submicromolar inhibitory activity against EV71 by disrupting key signaling pathways involved in viral replication .
- Antimicrobial Efficacy : Research on dihydro[1,3]oxazines revealed their potential as effective antimicrobial agents against resistant strains .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for the benzoxazine-dione core in fluorinated derivatives like 1-[3-(Perfluorooctyl)propyl]-3,1-benzoxazine-2,4(1H)-dione?
- Methodology : The benzoxazine-dione core can be synthesized via the Schmidt reaction of phthalic anhydride derivatives under acidic conditions. For example, phthalic anhydride reacts with sodium azide in concentrated sulfuric acid to yield 3,1-benzoxazine-2,4(1H)-dione (isatoic anhydride) as an intermediate . Modifications, such as introducing the perfluorooctylpropyl group, may involve nucleophilic substitution or alkylation reactions using fluorinated alkyl halides under inert conditions.
Q. Which spectroscopic techniques are most effective for characterizing fluorinated benzoxazine-dione derivatives?
- Methodology :
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NMR : and NMR are critical for identifying proton environments and carbon backbone structure. Fluorinated chains exhibit distinct NMR shifts.
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Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns, particularly for perfluorinated substituents.
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IR Spectroscopy : Detects carbonyl (C=O) stretching (~1750 cm) and C-F vibrations (1100–1250 cm) .
Table 1 : Representative Spectral Data for Analogous Fluorinated Compounds
Compound NMR (δ, ppm) NMR (δ, ppm) IR (C-F, cm) 1-Ethyl-3’(3-fluorophenyl) derivative 1.2 (t, 3H), 4.3 (q, 2H) 165.2 (C=O), 112–125 (C-F) 1175, 1210 3’(3-Trifluoromethylphenyl) analog 1.4 (t, 3H), 4.5 (q, 2H) 166.1 (C=O), 119–128 (CF) 1150, 1235
Q. How does the perfluorooctylpropyl substituent influence the compound’s physicochemical properties?
- Methodology : The perfluorooctyl chain enhances hydrophobicity and chemical stability due to strong C-F bonds. Solubility in organic solvents (e.g., DCM, THF) can be tested via gravimetric analysis, while thermal stability is assessed using TGA/DSC. Fluorinated chains reduce intermolecular interactions, lowering melting points compared to non-fluorinated analogs .
Advanced Research Questions
Q. How can researchers resolve contradictions in reaction outcomes when synthesizing fluorinated benzoxazine-dione derivatives under varying acidic conditions?
- Methodology : Reaction conditions (e.g., sulfuric acid concentration) significantly impact product distribution. For example, in 90% HSO, anthranilic acid derivatives dominate, while acetic acid favors benzimidazolone formation . To isolate the target compound, optimize acid strength (e.g., 85–90% HSO) and monitor intermediates via HPLC or TLC.
Q. What strategies are effective for modifying the perfluorooctyl chain to tune biological or material properties?
- Methodology :
- Chain Length Variation : Replace perfluorooctyl with shorter (C4) or branched fluorinated chains to alter lipophilicity.
- Functional Group Introduction : Incorporate reactive handles (e.g., -OH, -NH) via protected intermediates for downstream conjugation.
- Structure-Activity Relationship (SAR) : Compare analogs using assays like logP measurements and cytotoxicity screens .
Q. What mechanistic insights explain the cyclization efficiency in forming the benzoxazine-dione ring with bulky fluorinated substituents?
- Methodology : Density Functional Theory (DFT) calculations can model transition states to evaluate steric effects. Experimental validation involves kinetic studies under varying temperatures and catalysts (e.g., Lewis acids like AlCl). Bulky substituents may slow cyclization but improve regioselectivity .
Q. How can purification challenges for fluorinated benzoxazine-dione derivatives be addressed?
- Methodology : Fluorinated compounds often exhibit low solubility. Use column chromatography with fluorophilic stationary phases (e.g., C18 silica) and gradient elution (hexane/ethyl acetate). For crystalline products, recrystallization in fluorinated solvents (e.g., perfluorodecalin) enhances purity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
